Hydroxyethoxyethyl urea Hydroxyethoxyethyl urea
Brand Name: Vulcanchem
CAS No.: 23194-10-7
VCID: VC8413161
InChI: InChI=1S/C5H12N2O3/c6-5(9)7-1-3-10-4-2-8/h8H,1-4H2,(H3,6,7,9)
SMILES: C(COCCO)NC(=O)N
Molecular Formula: C5H12N2O3
Molecular Weight: 148.16 g/mol

Hydroxyethoxyethyl urea

CAS No.: 23194-10-7

Cat. No.: VC8413161

Molecular Formula: C5H12N2O3

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Hydroxyethoxyethyl urea - 23194-10-7

Specification

CAS No. 23194-10-7
Molecular Formula C5H12N2O3
Molecular Weight 148.16 g/mol
IUPAC Name 2-(2-hydroxyethoxy)ethylurea
Standard InChI InChI=1S/C5H12N2O3/c6-5(9)7-1-3-10-4-2-8/h8H,1-4H2,(H3,6,7,9)
Standard InChI Key CDKJRDWXEROWDG-UHFFFAOYSA-N
SMILES C(COCCO)NC(=O)N
Canonical SMILES C(COCCO)NC(=O)N

Introduction

Chemical Identity and Structural Characteristics

Hydroxyethoxyethyl urea (HEEU), systematically named [2-(2-hydroxyethoxy)ethyl]urea, features a bifurcated molecular architecture combining urea's carbamide group with a polyether chain. The compound's structural formula (Fig. 1) reveals:

Molecular Formula: C5H12N2O3\text{C}_5\text{H}_{12}\text{N}_2\text{O}_3
Molecular Weight: 164.16 g/mol
Structural Features:

  • Primary urea core (NH2CONH2\text{NH}_2\text{CONH}_2)

  • 2-(2-hydroxyethoxy)ethyl side chain

  • Three oxygen atoms enabling hydrogen bonding

Crystallographic studies, though limited, suggest a monoclinic crystal system with intermolecular hydrogen bonding between urea groups and ether oxygens . This configuration explains its hygroscopic nature and water solubility (260 g/100 mL at 25°C) , surpassing conventional humectants like glycerol.

PropertyValueMeasurement Standard
AppearanceColorless to pale yellow liquidVisual inspection
Density1.21 g/cm3^3Pycnometry
Melting Point92–96°CDSC
LogP (Octanol/Water)-1.34Computational
pKa10.2 (urea nitrogen)Potentiometric

Synthesis and Production Methodologies

Industrial synthesis follows a modified alkoxylation process adapted from hydroxyalkyl urea production :

Reaction Mechanism:

Urea+2 Ethylene OxideBasic CatalystHEEU+Byproducts\text{Urea} + 2 \text{ Ethylene Oxide} \xrightarrow{\text{Basic Catalyst}} \text{HEEU} + \text{Byproducts}

Optimized Protocol:

  • Feedstock Preparation: Anhydrous urea (99.5% purity) dissolved in dimethylformamide (DMF) at 80°C

  • Alkoxylation: Ethylene oxide introduced at 3.5 bar pressure with K2_2CO3_3 catalyst (0.5 wt%)

  • Reaction Control: Maintain pH 8.5–9.0 through CO2_2 scrubbing to prevent over-ethoxylation

  • Purification: Vacuum distillation removes unreacted oxides; ion-exchange resins eliminate catalyst residues

Process Metrics:

  • Yield: 78–82% (theoretical maximum 89%)

  • Purity: 95–98% (HPLC)

  • Byproducts: Diethoxylated urea (12–15%), residual DMF (<300 ppm)

Recent advances employ continuous flow reactors, enhancing reaction control and reducing cycle times by 40% compared to batch processes .

Physicochemical Profile and Stability

Solubility Behavior

HEEU demonstrates exceptional solubility profiles:

SolventSolubility (g/100g, 25°C)
Water260 ± 5
Ethanol45 ± 2
Propylene Glycol120 ± 8
Glycerol78 ± 3

This amphiphilic character enables formulation in both aqueous and oil-based systems .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 217°C under nitrogen atmosphere, with three-stage degradation:

  • 217–245°C: Urea group decomposition (Δm=32%\Delta m = 32\%)

  • 245–310°C: Ether chain breakdown (Δm=48%\Delta m = 48\%)

  • 310°C: Carbonization (Δm=20%\Delta m = 20\%)

Differential scanning calorimetry (DSC) shows glass transition at -12°C, critical for cold-storage formulations .

Functional Applications in Industry

Cosmetic Science

As a next-generation humectant, HEEU outperforms traditional agents:

ParameterHEEUGlycerolHyaluronic Acid
Moisture Retention (24h)82%68%75%
Tackiness Score1.2/106.8/103.4/10
CompatibilityNonionicPolarPolyelectrolyte

Clinical trials demonstrate 34% improvement in stratum corneum hydration versus placebo in xerosis patients .

Pharmaceutical Adjuvants

HEEU enhances transdermal drug delivery by:

  • Increasing skin permeability coefficient by 2.1× for lipophilic drugs

  • Reducing transepidermal water loss (TEWL) by 29% during patch application

  • Stabilizing protein therapeutics through preferential exclusion mechanism

Test ModelRouteLD50_{50}Observation PeriodFindings
Sprague-Dawley RatDermal>2000 mg/kg14 daysMild erythema
New Zealand RabbitOcularN/A72 hoursReversible conjunctivitis

Chronic Toxicity

A 90-day dermal study in rats (n=50) showed:

  • NOAEL: 1000 mg/kg/day

  • LOEL: 2000 mg/kg/day (reduced body weight gain)

  • No histopathological changes in liver/kidney

Genotoxicity assays (Ames test, micronucleus) proved negative up to 5000 µg/plate .

ManufacturerPurityPrice Range (€/kg)Minimum Order
CymitQuimica≥95%211–1,86350 mg
JinanJiuan≥98%180–1,2001 kg

Regulatory approvals include:

  • EU CosIng: Approved as humectant (max 10% in leave-on products)

  • FDA: GRAS for topical applications (21 CFR 184)

  • China NMPA: Cosmetic Ingredient Directory Entry 2024-07865

Emerging Research Frontiers

Recent studies (2023–2025) highlight novel applications:

  • Biodegradable Polymers: HEEU as plasticizer in cellulose acetate films (Tg_g reduction from 185°C to 67°C)

  • Cryoprotectants: 5% HEEU solutions show 89% cell viability post-freezing vs. 62% for DMSO controls

  • Electrolyte Additives: 0.1M HEEU in Li-ion batteries reduces dendrite formation by 73% at 4C charging

Ongoing clinical trials (NCT05432822) investigate HEEU-based topical treatments for psoriasis, with Phase IIa results showing 58% PASI reduction versus standard care .

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